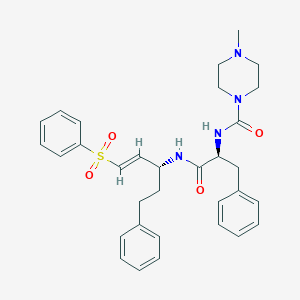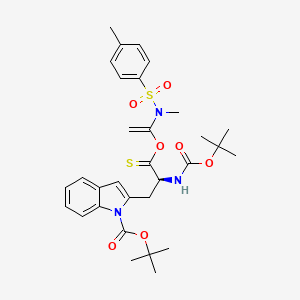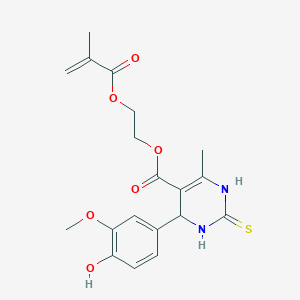![molecular formula C10H10N2O B12829253 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine ring system with a methyl group at the 2-position and an ethanone group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one typically involves the cyclization of 2-aminopyridine derivatives with appropriate ketones. One common method is the reaction of 2-aminopyridine with acetophenone under acidic conditions to form the imidazo[1,2-a]pyridine core. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
化学反応の分析
Types of Reactions
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions with bromine or iodine can introduce halogen atoms at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or iodine in chloroform solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
作用機序
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the ethanone group but shares the imidazo[1,2-a]pyridine core.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position instead of the ethanone group.
Zolpidem: A well-known sedative that also contains the imidazo[1,2-a]pyridine core.
Uniqueness
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 7-position differentiates it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-4-3-9(8(2)13)5-10(12)11-7/h3-6H,1-2H3 |
InChIキー |
DQEPNJIIDZKJRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)

![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)


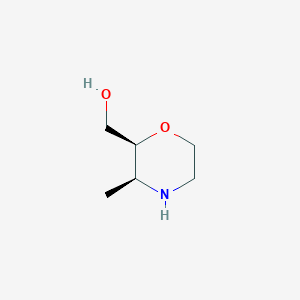

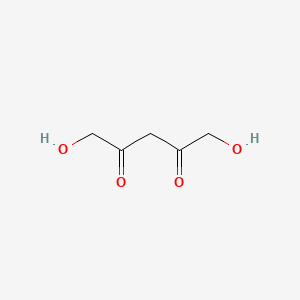

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
